molecular formula C7H3ClNNaO2 B12916378 sodium;6-chloro-1,3-benzoxazol-3-id-2-one

sodium;6-chloro-1,3-benzoxazol-3-id-2-one

Katalognummer: B12916378
Molekulargewicht: 191.55 g/mol
InChI-Schlüssel: WAEDRLXTKLEGAL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6-chloro-1,3-benzoxazol-3-id-2-one typically involves the reaction of 2-aminophenol with chloroformic acid derivatives under specific conditions. One common method involves the use of 2-aminophenol and 6-chloro-2-formylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and solvents. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;6-chloro-1,3-benzoxazol-3-id-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Sodium;6-chloro-1,3-benzoxazol-3-id-2-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of sodium;6-chloro-1,3-benzoxazol-3-id-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with biological targets, leading to its biological effects. It is known to inhibit certain enzymes and receptors, which contributes to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is unique due to its specific substitution pattern and the presence of a sodium ion, which can influence its solubility and reactivity. This makes it distinct from other benzoxazole derivatives and contributes to its unique biological and chemical properties .

Eigenschaften

Molekularformel

C7H3ClNNaO2

Molekulargewicht

191.55 g/mol

IUPAC-Name

sodium;6-chloro-1,3-benzoxazol-3-id-2-one

InChI

InChI=1S/C7H4ClNO2.Na/c8-4-1-2-5-6(3-4)11-7(10)9-5;/h1-3H,(H,9,10);/q;+1/p-1

InChI-Schlüssel

WAEDRLXTKLEGAL-UHFFFAOYSA-M

Kanonische SMILES

C1=CC2=C(C=C1Cl)OC(=O)[N-]2.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.